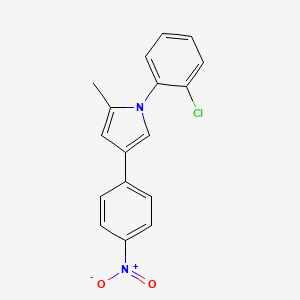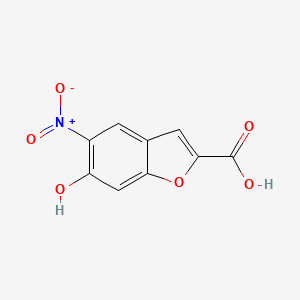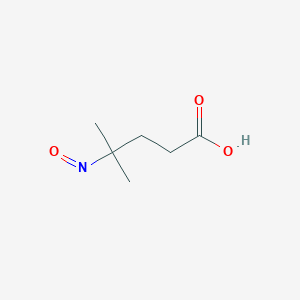
4-Methyl-4-nitrosopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-4-nitrosopentanoic acid is an organic compound with the molecular formula C6H11NO4 It is a derivative of pentanoic acid, characterized by the presence of a methyl group and a nitroso group on the fourth carbon atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4-nitrosopentanoic acid typically involves the nitration of 4-methylpentanoic acid. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The process requires careful temperature control to prevent over-nitration and to ensure the selective formation of the nitroso group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 4-Methyl-4-nitrosopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-methyl-4-nitropentanoic acid.
Reduction: Formation of 4-methyl-4-aminopentanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
4-Methyl-4-nitrosopentanoic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methyl-4-nitrosopentanoic acid involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This interaction can inhibit enzyme activity or alter protein-protein interactions, making it a valuable tool in biochemical research.
類似化合物との比較
- 4-Methyl-4-nitropentanoic acid
- 4-Methyl-4-aminopentanoic acid
- 4-Methylpentanoic acid
Comparison: 4-Methyl-4-nitrosopentanoic acid is unique due to the presence of the nitroso group, which imparts distinct reactivity compared to its nitro and amino analogs. The nitroso group allows for specific interactions with biological molecules, making it a versatile compound in research applications.
特性
CAS番号 |
89861-58-5 |
|---|---|
分子式 |
C6H11NO3 |
分子量 |
145.16 g/mol |
IUPAC名 |
4-methyl-4-nitrosopentanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-6(2,7-10)4-3-5(8)9/h3-4H2,1-2H3,(H,8,9) |
InChIキー |
JEORTNILAWYCNF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCC(=O)O)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


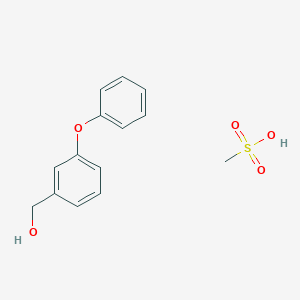
![2-Methoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14377497.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14377502.png)
![4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide](/img/structure/B14377504.png)

![4-(Octahydropyrazino[1,2-a]azepin-2(1H)-yl)butan-2-one](/img/structure/B14377511.png)

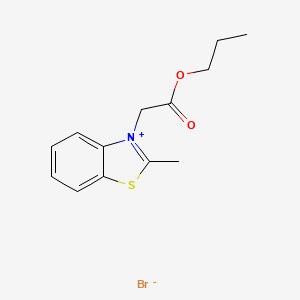

![2-{[(Pyridin-3-yl)methyl]sulfanyl}[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14377531.png)
